molecular formula C12H15NO4 B2374985 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid CAS No. 1393330-43-2

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

Cat. No.: B2374985
CAS No.: 1393330-43-2
M. Wt: 237.255
InChI Key: FLPYFOFRSOLXAH-UHFFFAOYSA-N
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Description

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group at the 4-position and a carboxylic acid group at the 2-position

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)11-7-10(1-4-13-11)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYFOFRSOLXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The oxan-4-ylmethoxy group and the carboxylic acid moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the oxan-4-ylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridinecarboxylic acids may not be suitable .

Biological Activity

4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1393330-43-2
  • Molecular Formula : C12H13NO4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : The pyridine core is synthesized through a condensation reaction involving appropriate aldehydes and amines.
  • Methoxylation : The introduction of the methoxy group is achieved via methylation reactions using methyl iodide or dimethyl sulfate.
  • Carboxylation : The carboxylic acid group is added through carbon dioxide fixation or by using carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has shown potential to inhibit the proliferation of cancer cells, particularly in:

  • Colon cancer
  • Breast cancer

The proposed mechanism includes the induction of apoptosis and inhibition of specific oncogenic pathways.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests it may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Anticancer Study : In a controlled experiment involving HCT116 colon cancer cells, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability over 48 hours.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
Anticancer (Colon Cancer)HCT116IC50 = 50 µM
Anticancer (Breast Cancer)MCF7IC50 = 40 µM

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